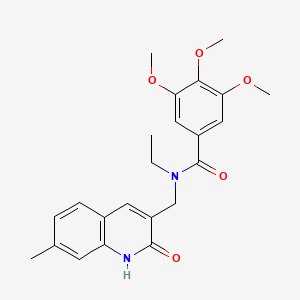
N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline, also known as MNPA, is a chemical compound that has gained attention for its potential use in scientific research. This compound has shown promising results in various studies, and researchers are exploring its potential applications in different fields.
Mécanisme D'action
N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has been shown to bind to metal ions and Aβ peptides through its nitro and oxadiazole functional groups. This binding ability allows this compound to act as a fluorescent probe and inhibit the aggregation of Aβ peptides. Additionally, this compound's photosensitizing ability is due to its ability to generate singlet oxygen upon exposure to light.
Biochemical and Physiological Effects:
Studies have shown that this compound is non-toxic and does not cause any significant adverse effects on cells and tissues. However, further research is needed to determine its long-term effects and potential toxicity in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline's unique properties make it a promising tool for various scientific research applications. Its high sensitivity and selectivity as a fluorescent probe make it useful for detecting metal ions and Aβ peptides. Additionally, its photosensitizing ability makes it a potential candidate for photodynamic therapy. However, this compound's synthesis method is complex and requires specific reaction conditions, which may limit its availability and use in some labs.
Orientations Futures
Further research is needed to explore the full potential of N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline in different fields. Some potential future directions include:
- Investigating this compound's potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative diseases.
- Exploring this compound's potential as a photosensitizer for other types of cancer and non-cancerous diseases.
- Developing new synthesis methods to improve the yield and purity of this compound.
- Studying the long-term effects and potential toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitro-4-bromoaniline with 2-methoxybenzyl alcohol and 3-propyl-1,2,4-oxadiazol-5-amine under specific reaction conditions. This process yields this compound as a yellow solid with a high purity level.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has been studied extensively for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. It has also been investigated for its ability to inhibit the aggregation of amyloid beta (Aβ) peptides, which are associated with Alzheimer's disease. This compound has also shown potential as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-3-6-18-21-19(27-22-18)13-9-10-15(16(11-13)23(24)25)20-12-14-7-4-5-8-17(14)26-2/h4-5,7-11,20H,3,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEZOFFMBAPJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



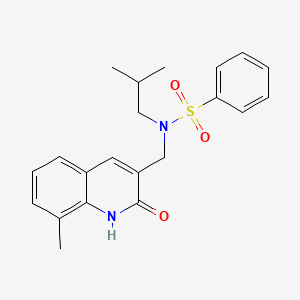


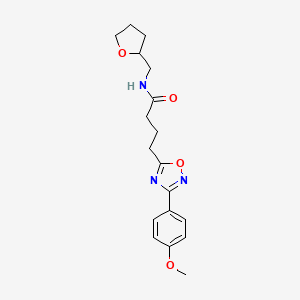

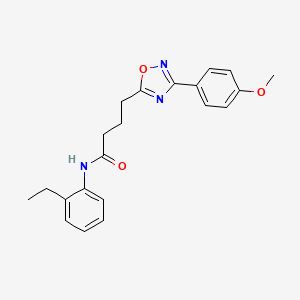
![3,4-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698589.png)
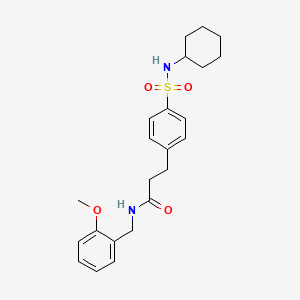

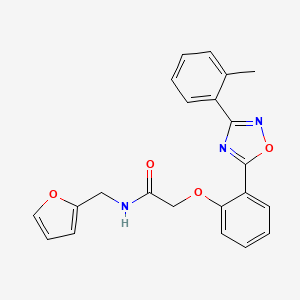
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
